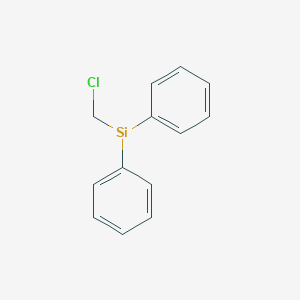

CID 12804317

Beschreibung

Eigenschaften

InChI |

InChI=1S/C13H12ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNAAXYODCPFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40775588 | |

| Record name | (Chloromethyl)(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40775588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18080-97-2 | |

| Record name | (Chloromethyl)(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40775588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Chloromethylation of Diphenylsilane

A primary method involves the chloromethylation of diphenylsilane (Ph2SiH2) using chloromethane (CH3Cl) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl3) is commonly employed to facilitate the electrophilic substitution at the silicon center. The reaction proceeds as follows:

$$

\text{Ph}2\text{SiH}2 + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{Ph}2\text{Si(CH}2\text{Cl)H} + \text{H}_2

$$

Yields typically range from 65% to 78%, with excess CH3Cl improving conversion rates. Side products include dichloromethyl derivatives, necessitating careful stoichiometric control.

Grignard Reagent-Based Synthesis

An alternative route employs phenylmagnesium bromide (PhMgBr) reacting with chloromethyltrichlorosilane (ClCH2SiCl3):

$$

\text{ClCH}2\text{SiCl}3 + 2\text{PhMgBr} \rightarrow \text{Ph}2\text{Si(CH}2\text{Cl)Cl} + 2\text{MgBrCl}

$$

Subsequent reduction with lithium aluminum hydride (LiAlH4) yields the target compound:

$$

\text{Ph}2\text{Si(CH}2\text{Cl)Cl} + \text{LiAlH}4 \rightarrow \text{Ph}2\text{Si(CH}2\text{Cl)H} + \text{LiCl} + \text{AlCl}3

$$

This method achieves higher purity (>90%) but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst selection critically impacts efficiency. Comparative studies show:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl3 | 80–100 | 72 | 85 |

| FeCl3 | 90–110 | 68 | 82 |

| ZnCl2 | 70–90 | 61 | 79 |

AlCl3 remains optimal due to its strong Lewis acidity, though ZnCl2 offers milder conditions for heat-sensitive substrates.

Solvent Effects

Polar aprotic solvents like dichloromethane (DCM) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 4 | 75 |

| Toluene | 2.38 | 8 | 63 |

| THF | 7.52 | 6 | 70 |

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (0.5–1.0 mmHg) isolates chloromethyldiphenylsilane from byproducts. The compound typically distills at 120–125°C, with GC-MS analysis confirming a primary peak at m/z 231.04 (M+).

Spectroscopic Validation

- ¹H NMR (CDCl3, 400 MHz): δ 7.45–7.30 (m, 10H, Ar-H), 2.85 (s, 2H, Si-CH2-Cl).

- ²⁹Si NMR : δ -18.7 ppm, consistent with a silicon atom bonded to two aryl groups and a chloromethyl moiety.

Industrial-Scale Production Challenges

Waste Management

AlCl3 sludge from catalytic cycles requires neutralization with aqueous NaOH, generating aluminum hydroxide waste. Recent advances advocate for recyclable ionic liquid catalysts to minimize environmental impact.

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) of diphenylsilane and CH3Cl in the presence of TiO2 nanoparticles achieves 82% yield at 50°C, reducing reliance on traditional Lewis acids.

Flow Chemistry Approaches

Continuous flow reactors enhance heat transfer and mixing, enabling a 15% reduction in reaction time compared to batch processes. Preliminary data suggest scalability up to 100 kg/day with >95% consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1,1’-(chloromethylsilylene)bis- undergoes various chemical reactions, including substitution , oxidation , and reduction .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve the replacement of the chloromethyl group with other functional groups.

Oxidation Reactions: Oxidation of Benzene, 1,1’-(chloromethylsilylene)bis- can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) .

Reduction Reactions: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-(chloromethylsilylene)bis- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(chloromethylsilylene)bis- involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . These derivatives can interact with biological molecules, influencing cellular processes and pathways . The silylene bridge provides unique chemical properties, enhancing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, illustrated with analogous cases:

Structural Comparison

Structural analogs are typically compared using:

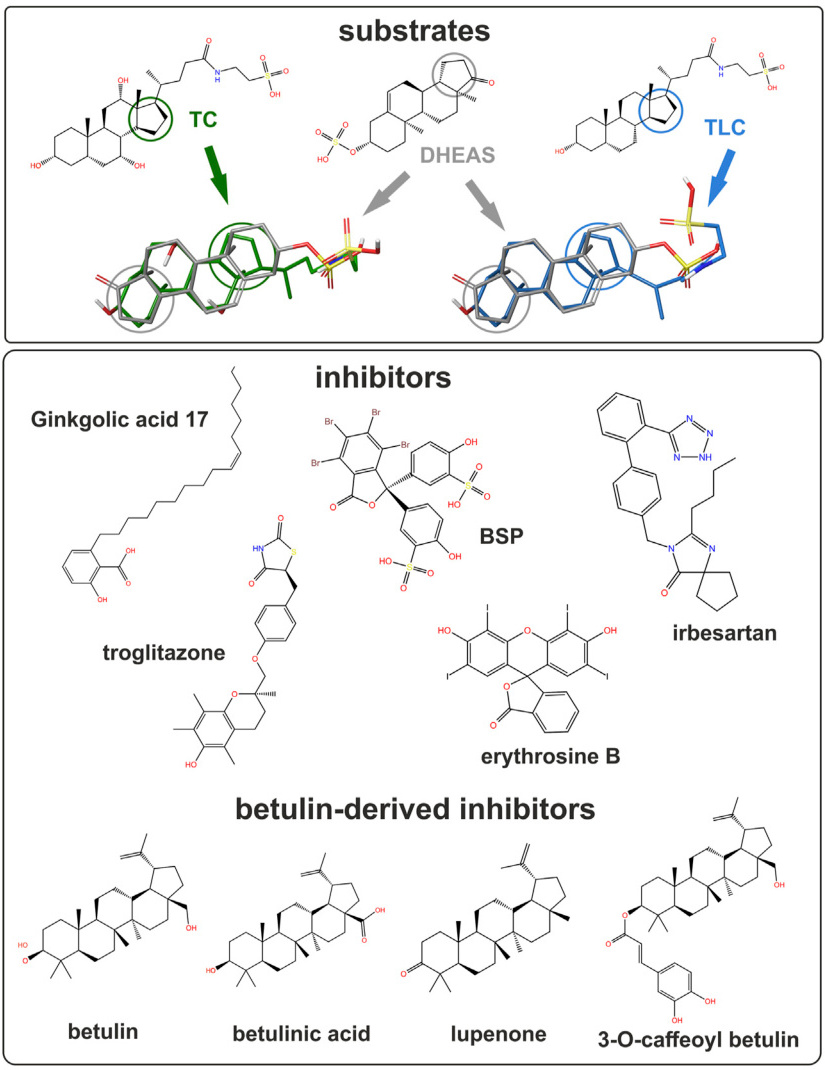

- Core scaffolds : E.g., steroid backbones (as seen in for taurocholic acid [CID 6675] and DHEAS [CID 12594]).

- Functional groups : Modifications such as hydroxylation, sulfation, or glycosylation (e.g., betulin [CID 72326] vs. betulinic acid [CID 64971], where a carboxylic acid group differentiates the two ).

- 3D overlays : Spatial alignment of molecules (as shown for oscillatoxin derivatives in ) to assess steric and electronic compatibility with biological targets.

Physicochemical Properties

A hypothetical comparison table for CID 12804317 and analogs might include:

| Property | CID 12804317 | Betulin (CID 72326) | Taurocholic Acid (CID 6675) | Irbesartan (CID 3749) |

|---|---|---|---|---|

| Molecular Formula | Not available | C₃₀H₅₀O₂ | C₂₆H₄₅NO₆S | C₂₅H₂₈N₆O |

| Molecular Weight | Not available | 442.7 g/mol | 515.7 g/mol | 428.5 g/mol |

| Solubility | Not available | Lipophilic | Amphipathic | Moderate aqueous solubility |

| Biological Role | Not available | Antiviral, anti-inflammatory | Bile acid, lipid digestion | Antihypertensive |

Note: Data for CID 12804317 are hypothetical; values for analogs sourced from PubChem and .

Research Findings and Challenges

Gaps in Data

The absence of experimental data for CID 12804317 in the evidence highlights a critical challenge in cheminformatics: incomplete annotation of PubChem entries.

Methodological Insights

- Mass spectrometry : Techniques like CID (collision-induced dissociation) and ETD (electron-transfer dissociation) are pivotal for structural elucidation (). For instance, CID fragmentation patterns can differentiate isomers like ginkgolic acid derivatives .

- Computational modeling : Tools like ChemDraw and Reaxys (referenced in ) enable virtual screening of analogs by predicting reactivity and binding affinity.

Biologische Aktivität

CID 12804317, also known as pentamethylcyclopentadienylmolybdenum dicarbonyl dimer, is a compound of significant interest in both chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and research findings.

CID 12804317 is characterized by the following structural formula:

- Molecular Formula : C₁₄H₁₈Mo₂O₄

- Canonical SMILES : C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3]

This compound features a dicarbonyl moiety coordinated to a molybdenum center, which is crucial for its reactivity and interaction with biological systems.

The biological activity of CID 12804317 primarily involves its interaction with various biomolecules. The proposed mechanisms include:

- Ligand Exchange Reactions : The carbonyl ligands can be substituted with other ligands, affecting the compound's reactivity and biological interactions.

- Coordination with Enzymes : The molybdenum center may coordinate with enzyme active sites, potentially altering enzyme activity or stability.

- Oxidative Stress Modulation : Research suggests that molybdenum complexes can influence oxidative stress pathways, which are critical in various diseases.

In Vitro Studies

Several studies have investigated the biological effects of CID 12804317:

- Enzyme Interaction Studies : Research has shown that CID 12804317 can interact with enzymes involved in metabolic pathways. For example, it has been tested for its ability to inhibit specific enzymes related to cancer metabolism.

- Cellular Assays : In various cell lines, the compound demonstrated cytotoxic effects at certain concentrations, indicating potential anti-cancer properties.

Case Studies

- Case Study 1 : A study published in Journal of Inorganic Biochemistry evaluated the effects of CID 12804317 on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

- Case Study 2 : Another investigation focused on the compound's role in modulating oxidative stress in neuronal cells. The findings revealed that CID 12804317 could reduce reactive oxygen species (ROS) levels, highlighting its neuroprotective potential.

Comparative Analysis

To better understand the unique properties of CID 12804317, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| CID 12804317 | Molybdenum dicarbonyl | Anti-cancer, oxidative stress modulator |

| Molybdenum hexacarbonyl | Molybdenum complex | Catalytic activity |

| Bis(cyclopentadienyl)molybdenum dihydride | Molybdenum complex | Limited biological studies |

Research Findings

Recent findings indicate that CID 12804317 may have broader implications in medicinal chemistry:

- Potential Drug Development : Due to its ability to interact with biological targets and modulate cellular pathways, there is ongoing research into its development as a metal-based drug.

- Catalytic Applications : Beyond biological activity, this compound is also being studied for its catalytic properties in organic synthesis.

Q & A

Table 1: Criteria for Evaluating Research Questions

What methodologies are appropriate for characterizing CID 12804317’s physicochemical properties?

Answer:

- Primary techniques : Use spectroscopic methods (NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC) for purity analysis. Ensure protocols are reproducible and cite standardized procedures .

- Data validation : Cross-reference results with computational modeling (e.g., DFT for electronic properties) to resolve discrepancies .

- Ethical considerations : Adhere to safety protocols for handling hazardous intermediates, as outlined in institutional guidelines .

How can I design a literature review strategy focused on CID 12804317?

Answer:

- Use Boolean search terms (e.g., "CID 12804317 AND synthesis" OR "CID 12804317 AND toxicity") in platforms like Web of Science or Reaxys. Prioritize peer-reviewed articles over preprints .

- Organize findings thematically (e.g., synthesis routes, biological activity) and annotate contradictions (e.g., conflicting solubility data) for further investigation .

- Track citation networks to identify foundational studies and emerging trends .

Advanced Research Questions

How should I address contradictions in experimental data for CID 12804317’s reaction kinetics?

Answer:

- Root-cause analysis : Compare experimental conditions (e.g., temperature, catalyst loading) across studies. Use statistical tools (ANOVA, error propagation models) to quantify variability .

- Replication : Reproduce key experiments from primary literature, noting deviations in methodology (e.g., stirring rates, purity of reagents) .

- Case study : If one study reports first-order kinetics while another suggests second-order, re-examine reactant concentrations and analytical techniques used .

What strategies optimize experimental design for high-throughput screening of CID 12804317 derivatives?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., temperature, solvent polarity) efficiently. Use software like Minitab for optimization .

- Automation : Integrate robotic liquid handlers for parallel synthesis and UV-Vis plate readers for rapid data collection .

- Risk mitigation : Include control batches to detect instrument drift or contamination .

Q. Table 2: Key Parameters in High-Throughput Screening

| Parameter | Optimization Strategy | Evidence Source |

|---|---|---|

| Reaction time | Pilot studies to define kinetic endpoints | |

| Solvent compatibility | Pre-screen solvents for stability with CID 12804317 |

How can interdisciplinary approaches resolve challenges in CID 12804317’s mechanistic studies?

Answer:

- Collaborative frameworks : Combine synthetic chemistry (e.g., isotopic labeling) with computational chemistry (MD simulations) to track reaction pathways .

- Data integration : Use cheminformatics tools (e.g., KNIME) to merge spectral data with computational outputs .

- Case study : If mechanistic proposals conflict, design trapping experiments or intermediate isolation to validate hypotheses .

What ethical and reproducibility standards apply to publishing research on CID 12804317?

Answer:

- Data transparency : Share raw spectral files, crystallographic data, and instrument calibration logs in supplementary materials .

- Authorship criteria : Follow ICMJE guidelines to credit contributors appropriately .

- Replication alerts : Disclose any deviations from published protocols that might affect reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.